molecular formula C7H4ClN3 B1397899 2-Chloropyrido[2,3-d]pyrimidine CAS No. 1060816-71-8

2-Chloropyrido[2,3-d]pyrimidine

Cat. No.: B1397899
CAS No.: 1060816-71-8
M. Wt: 165.58 g/mol
InChI Key: HDIKBNMPLHFNKZ-UHFFFAOYSA-N
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Description

2-Chloropyrido[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C(_7)H(_4)ClN(_3) It features a fused ring system combining pyridine and pyrimidine rings, with a chlorine atom at the 2-position

Mechanism of Action

Target of Action

2-Chloropyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to target several proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it can inhibit the activity of tyrosine kinases, which are key regulators of cell signaling pathways . This can disrupt the normal functioning of cells, leading to various downstream effects.

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with multiple targets . For example, by inhibiting tyrosine kinases, it can disrupt the signaling pathways that these enzymes are involved in, leading to the inhibition of cell growth and proliferation . Similarly, by targeting other proteins like phosphatidylinositol-3 kinase and mammalian target of rapamycin, it can affect other pathways involved in cell survival and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. By inhibiting key proteins involved in cell growth and survival, it can potentially induce cell death, inhibit cell proliferation, and disrupt normal cellular functions . These effects could contribute to its potential therapeutic applications, particularly in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a chloroformate derivative, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with an amine yields 2-aminopyrido[2,3-d]pyrimidine derivatives, while oxidation can produce pyrido[2,3-d]pyrimidine N-oxides.

Scientific Research Applications

2-Chloropyrido[2,3-d]pyrimidine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents.

    Biological Studies: Used in the synthesis of bioactive molecules for studying cellular pathways and mechanisms.

    Materials Science: Employed in the design of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

  • 2-Chloropyrido[3,2-d]pyrimidine
  • 2-Chloropyrido[4,3-d]pyrimidine
  • 2-Chloropyrido[3,4-d]pyrimidine

Comparison: While these compounds share a similar core structure, the position of the chlorine atom and the arrangement of the nitrogen atoms in the ring system can significantly influence their chemical reactivity and biological activity. 2-Chloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can lead to distinct interactions with biological targets and different synthetic applications.

Properties

IUPAC Name

2-chloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIKBNMPLHFNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731933
Record name 2-Chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-71-8
Record name 2-Chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrido[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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